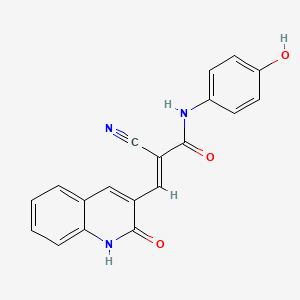
Pim-1 kinase inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pim-1 kinase inhibitor 1 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine protein kinase that belongs to the proviral insertion site in Moloney murine leukemia virus (PIM) family. Pim-1 kinase plays a crucial role in regulating cell survival, proliferation, and motility. It is involved in various signaling pathways and is often overexpressed in several types of cancer, including prostate cancer and leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of heterocyclic compounds, which are known for their strong effects on the suppression of Pim-1 kinase . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated systems for precise control of reaction parameters and purification processes to obtain the final product suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Pim-1 kinase inhibitor 1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Pim-1 kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pim-1 kinase in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of Pim-1 kinase inhibition on cell survival, proliferation, and motility.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as prostate cancer and leukemia, where Pim-1 kinase is overexpressed
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Pim-1 kinase.
Mecanismo De Acción
Pim-1 kinase inhibitor 1 exerts its effects by binding to the active site of Pim-1 kinase, thereby blocking its activity. This inhibition disrupts the phosphorylation of downstream targets involved in cell survival, proliferation, and motility. The molecular targets and pathways involved include the MAPK/NF-κB/NLRP3 signaling pathways, which play a crucial role in inflammatory responses and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pim-1 kinase inhibitor 1 include other inhibitors targeting the Pim kinase family, such as Pim-2 and Pim-3 inhibitors. These compounds share structural similarities and often exhibit overlapping biological activities .
Uniqueness
This compound is unique in its high specificity and potency against Pim-1 kinase compared to other inhibitors. It has been shown to effectively suppress the activity of Pim-1 kinase in various cancer cell lines, making it a valuable tool for research and potential therapeutic applications .
Conclusion
This compound is a potent and specific inhibitor of Pim-1 kinase with significant applications in scientific research and potential therapeutic use. Its synthesis involves multiple steps and optimized reaction conditions, and it undergoes various chemical reactions to form active derivatives. The compound’s mechanism of action and its comparison with similar inhibitors highlight its uniqueness and importance in the field of cancer research.
Propiedades
Fórmula molecular |
C19H13N3O3 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C19H13N3O3/c20-11-14(19(25)21-15-5-7-16(23)8-6-15)10-13-9-12-3-1-2-4-17(12)22-18(13)24/h1-10,23H,(H,21,25)(H,22,24)/b14-10+ |
Clave InChI |
PQNSPQNJTRBBNM-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


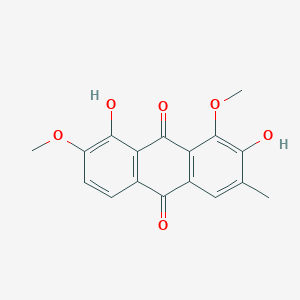
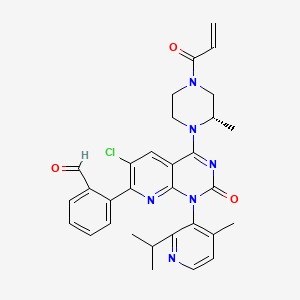
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
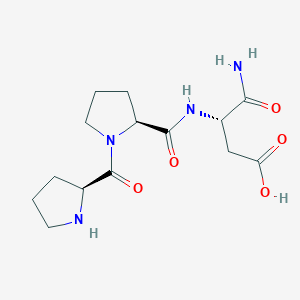
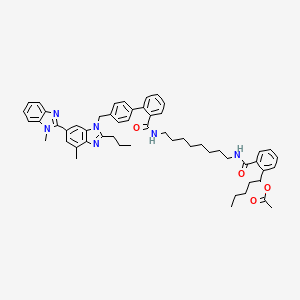

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)



![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

